N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-5-16(19)17-10-9-13-7-8-15-14(12-13)6-4-11-18(15)2/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWUWWSXNHMWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Alkylation: The tetrahydroquinoline core is then alkylated using an appropriate alkyl halide, such as ethyl bromide, under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with butyric acid or its derivatives (e.g., butyryl chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butyramide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any unsaturated bonds within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or alkyl positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Quinoline derivatives
Reduction: Saturated tetrahydroquinoline derivatives
Substitution: Various substituted amides or alkylated products
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties
Medicine
Medicinally, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders, given the structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Decrease with longer acyl chains (e.g., 180°C for C4 vs. 142°C for C6), suggesting reduced crystallinity and increased lipophilicity .
- Structural Implications : Longer chains may enhance membrane permeability but could reduce target binding specificity due to steric effects.
Tetrahydroquinoline-Based Derivatives
The quinolinyl oxamide derivative (QOD) () shares the tetrahydroquinoline-ethyl backbone but incorporates a benzodioxol-ethanediamide group instead of a butyramide:
| Property | N-(2-(1-Methyl-THQ-6-yl)ethyl)butyramide | QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-THQ-6-yl)ethyl]ethanediamide) |
|---|---|---|
| Core Structure | Butyramide-linked tetrahydroquinoline | Ethanediamide-linked tetrahydroquinoline with benzodioxol |
| Pharmacological Role | Potential dual inhibitor (inferred) | Confirmed dual FP-2/FP-3 inhibitor |
| Structural Advantage | Simpler amide linkage | Dual amide groups may enhance binding to enzyme active sites |
| Limitations | Unreported activity data | Lack of structural data limits SAR optimization |
Key Findings :
Amide Derivatives with Heterocyclic Cores
describes N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives, which replace tetrahydroquinoline with a quinoxaline core. These compounds exhibit moderate yields (e.g., 90.2% for 4a) and higher melting points (230–232°C for 4a), indicating greater rigidity and polarity compared to the target compound . However, their biological activity remains uncharacterized in the provided data.
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydroquinoline moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The tetrahydroquinoline framework is known for its diverse pharmacological properties, making this compound a subject of interest in various therapeutic contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through the following mechanisms:
- Receptor Binding : The compound may bind to various receptors on cell surfaces, modulating their activity and influencing cellular responses.
- Enzyme Modulation : It has the potential to inhibit or activate enzymes involved in significant biochemical pathways.
- Influence on Signaling Pathways : The compound may affect signaling pathways that regulate processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
- Neuroprotective Effects : The tetrahydroquinoline scaffold is associated with neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds may exhibit antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that allow for modifications to enhance its biological properties. The synthetic routes often include:
- Reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with butyric acid derivatives.
- Use of anhydrous solvents and catalysts to facilitate the formation of the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
